N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(3-Methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 3-methylphenyl carboxamide group at position 3 and a 4-(trifluoromethyl)benzyl group at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylphenyl substituent influences steric interactions and binding affinity.
Properties
IUPAC Name |
N-(3-methylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-3-2-4-18(11-14)25-20(28)16-7-10-19(27)26(13-16)12-15-5-8-17(9-6-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGUHMATUIYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of calcium channels and its implications in various therapeutic areas.
Structural Characteristics
The compound features a dihydropyridine core, a carboxamide group, and both methyl and trifluoromethyl-substituted phenyl groups. The unique combination of these functional groups enhances its reactivity and biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₂O₂ |
| Molecular Weight | 386.124 g/mol |
| Key Functional Groups | Dihydropyridine core, carboxamide, trifluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with calcium channels. Dihydropyridines are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. The trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and target interaction.
Biological Activities
- Calcium Channel Modulation : This compound exhibits significant activity in modulating calcium channels, which is crucial for cardiovascular health. Calcium channel blockers are widely used in treating hypertension and other cardiovascular diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : The structural features of the compound suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
A number of studies have explored the biological activities of similar dihydropyridine derivatives, providing insights into their pharmacological profiles:
- Study on Calcium Channel Blockers : Research indicates that dihydropyridine derivatives can effectively inhibit L-type calcium channels, leading to decreased intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells .
- Anti-inflammatory Mechanisms : A study demonstrated that certain dihydropyridine compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .
- Anticancer Activity : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of calcium signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide differ primarily in the substituents on the phenyl rings and pyridine core. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison of Analogs
Key Observations
Substituent Position Effects: The position of the methyl group on the phenyl ring (ortho, meta, or para) significantly impacts steric and electronic interactions. For example, the para-substituted analog (4-methylphenyl, ) may exhibit improved solubility compared to the ortho-substituted variant (2-methylphenyl, ) due to reduced steric hindrance.
Functional Group Modifications: Replacing the methyl group with a carbamoyl group (as in ) increases molecular weight (415.37 vs. 386.37 g/mol) and introduces hydrogen-bonding capacity, which could enhance target affinity but reduce membrane permeability.
Trifluoromethyl Positioning :
- Substituting the 4-(trifluoromethyl)benzyl group (target compound, ) with a 3-(trifluoromethyl)benzyl group (as in ) may affect binding orientation due to differences in spatial arrangement.
Biological Implications: While explicit activity data are unavailable, the trifluoromethyl group is known to improve pharmacokinetic properties (e.g., half-life) in drug discovery . The isopropyl group in increases hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
